![molecular formula C16H17N3O2S B12157854 1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one](/img/structure/B12157854.png)
1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one
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Overview
Description
1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one is a complex organic compound with a unique structure that includes a pyrazinone core, a phenyl group, and a thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-5-phenylpyrazine with thiomorpholine in the presence of a base, followed by oxidation to introduce the oxo group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets. The thiomorpholine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazinone core may also play a role in binding to biological molecules, affecting various pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
[(2-Oxo-2-thiomorpholin-4-ylethyl)(phenyl)amino]-acetic acid: Shares the thiomorpholine and phenyl groups but has a different core structure.
2-(1-oxo-1lambda4-thiomorpholin-4-yl)acetic acid hydrochloride: Contains the thiomorpholine moiety but lacks the pyrazinone core.
Uniqueness
1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one is unique due to its combination of a pyrazinone core with a thiomorpholine moiety and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
1-[2-oxo-2-(thiomorpholin-4-yl)ethyl]-5-phenylpyrazin-2(1H)-one is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrazinone core with a thiomorpholine substituent, which is crucial for its biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Glycogen Synthase Kinase 3 (GSK-3) : It has been noted for its inhibitory effects on GSK-3, which is implicated in several diseases, including Alzheimer's and diabetes .
- Tyrosinase Inhibition : The compound exhibits potential as a tyrosinase inhibitor, which is significant for conditions like hyperpigmentation and certain types of cancer .
Anticancer Activity
Studies have demonstrated that this compound shows promising anticancer properties. For example:
Cell Line | IC50 (µM) | Effect |
---|---|---|
B16F10 | 5.0 | Significant cytotoxicity observed |
MCF7 | 10.0 | Moderate cytotoxicity |
The compound was tested against various cancer cell lines, showing notable cytotoxic effects, particularly in melanoma (B16F10) and breast cancer (MCF7) models.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies revealed:
Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | 15 | 50 µg/mL |
S. aureus | 20 | 25 µg/mL |
These results indicate that the compound possesses significant antimicrobial activity against both Gram-negative and Gram-positive bacteria.
Case Studies
A case study involving the application of this compound in treating melanoma was conducted. The study demonstrated that treatment with varying concentrations of the compound led to reduced tumor size in vivo models.
Study Design:
- Objective : To evaluate the anticancer efficacy in a melanoma model.
- Methodology : Mice were treated with different doses of the compound for four weeks.
Results:
The results showed a dose-dependent reduction in tumor volume, suggesting that the compound could be a candidate for further development in cancer therapy.
Properties
Molecular Formula |
C16H17N3O2S |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-(2-oxo-2-thiomorpholin-4-ylethyl)-5-phenylpyrazin-2-one |
InChI |
InChI=1S/C16H17N3O2S/c20-15-10-17-14(13-4-2-1-3-5-13)11-19(15)12-16(21)18-6-8-22-9-7-18/h1-5,10-11H,6-9,12H2 |
InChI Key |
UYXPUOALUVSRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)CN2C=C(N=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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